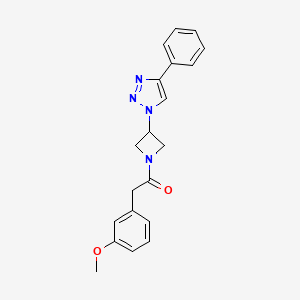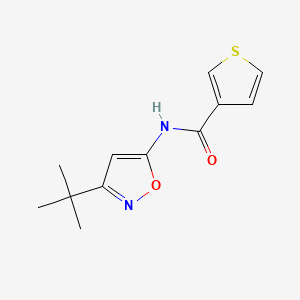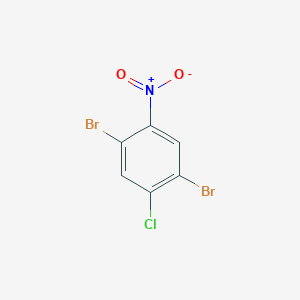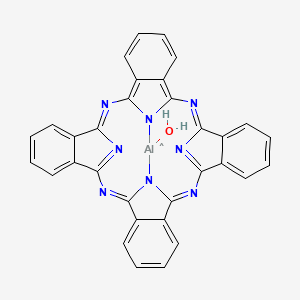
3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H21FN4OS and its molecular weight is 408.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Researchers have focused on the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives and related Schiff bases, exploring their cytotoxic activity against human cancer cell lines. These compounds, including variations that share a structural similarity to the specified chemical, have been synthesized and characterized through analytical and spectroscopic data. The cytotoxicity evaluations indicate potential applications in cancer research, highlighting the relevance of such compounds in developing therapeutic agents (Hassan et al., 2015).
Molecular Characterization and Differentiation
Another aspect of research involves the synthesis and molecular characterization of research chemicals, including differentiation from regioisomers. For instance, the study of "N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide" and its isomers offers insights into the structural identification and potential pharmacological activities of such compounds, underscoring the importance of accurate molecular characterization in the development and study of new research chemicals (McLaughlin et al., 2016).
Development of Novel Pyrazoles
The discovery and synthesis of medicinally important novel pyrazoles, along with their efficacy determinations through in silico, in vitro, and cytotoxicity validations, represent another significant research direction. These studies focus on the synthesis of precursor compounds and their subsequent transformation into novel pyrazole derivatives, assessing their biological properties like antioxidant, anti-cancer, and anti-inflammatory activities. Such research underscores the potential of pyrazole derivatives in drug discovery and development (Thangarasu et al., 2019).
Fluorescent Sensors and Detection
Additionally, the development of pyrazole-based fluorescent sensors for anion detection, such as fluoride, demonstrates the utility of these compounds beyond therapeutic applications. These sensors exhibit changes in UV-vis absorption and fluorescence emission spectra upon interaction with fluoride, indicating high selectivity and potential applications in environmental monitoring and analytical chemistry (Yang et al., 2011).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4OS/c1-25-11-3-5-18(25)14-27(15-19-6-4-12-29-19)22(28)21-13-20(24-26(21)2)16-7-9-17(23)10-8-16/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFKEXSTDJYIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylbenzoate](/img/structure/B2558476.png)
![[(2R)-1-tert-Butoxycarbonylpyrrolidin-2-yl]methylzinc iodide solution](/img/structure/B2558477.png)

![(Z)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2558479.png)


![3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2558488.png)
![Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate](/img/structure/B2558491.png)
![2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2558492.png)



![N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2558497.png)
